molecular formula C25H34N2O3S B2963616 ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate CAS No. 670269-75-7

ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate

Cat. No.: B2963616
CAS No.: 670269-75-7
M. Wt: 442.62
InChI Key: CRLBABUFIPRPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate features a thiophene-3-carboxylate core substituted at three positions:

  • Position 4: A bulky 4-tert-butylphenyl group.
  • Position 3: An ethyl ester.
  • Position 2: A 2-[2-(4-methylpiperidin-1-yl)acetamido] group.

Properties

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O3S/c1-6-30-24(29)22-20(18-7-9-19(10-8-18)25(3,4)5)16-31-23(22)26-21(28)15-27-13-11-17(2)12-14-27/h7-10,16-17H,6,11-15H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLBABUFIPRPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the thiophene ring, followed by the introduction of the tert-butylphenyl group and the piperidine moiety. The final step involves the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

The following table highlights key structural differences and similarities with analogues:

Compound Name R4 (Position 4) R2 (Position 2) Molecular Weight Key Properties/Applications Evidence ID
Target Compound 4-tert-butylphenyl 2-(4-methylpiperidin-1-yl)acetamido ~495 (estimated) Enhanced lipophilicity; potential CNS activity
Ethyl 4-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetamido]thiophene-3-carboxylate 4-chlorophenyl 2-(4-methoxyphenoxy)acetamido 445.91 Higher polarity due to Cl and OCH3; possible antimicrobial activity
Ethyl 4-(4-chlorophenyl)-2-[2-(4-nitrophenoxy)acetamido]thiophene-3-carboxylate 4-chlorophenyl 2-(4-nitrophenoxy)acetamido 460.89 Electron-withdrawing NO2 group may enhance stability
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate Phenyl 3-(4-methylpiperazin-1-yl)propanamido 381.45 (base) Piperazine moiety increases solubility; kinase inhibitor candidate
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate oxalate 4-chlorophenyl, 5-methyl 2-(4-methylpiperidin-1-yl)acetamido (oxalate salt) 525.0 Salt formation improves crystallinity; antiviral activity hypothesized

Key Observations :

  • R2 Substituents : Piperidine/piperazine derivatives (e.g., 4-methylpiperidin-1-yl or 4-methylpiperazin-1-yl) introduce basic nitrogen atoms, facilitating hydrogen bonding and interaction with biological targets like kinases or neurotransmitter receptors .
  • Functional Groups: Electron-withdrawing groups (NO2, Cl) in analogues may alter metabolic stability or reactivity .

Biological Activity

Ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiophene ring, a piperidine moiety, and a tert-butylphenyl group. Its IUPAC name is this compound, with the following chemical formula: C25H34N2O3SC_{25}H_{34}N_{2}O_{3}S .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed effects such as inhibition of enzyme activity or modulation of receptor signaling.

1. Enzyme Inhibition

Research indicates that compounds structurally related to this compound exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, similar compounds have been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathology of Alzheimer's disease .

2. Neuroprotective Effects

In vitro studies demonstrated that related compounds can protect astrocyte cells from apoptosis induced by amyloid beta peptide (Aβ) aggregation. For example, a compound referred to as M4 showed significant protective effects against Aβ-induced toxicity, suggesting that this compound may exhibit similar neuroprotective properties .

3. Antitumor Activity

Preliminary studies have indicated that derivatives of this compound may possess antitumor activity. Compounds with similar structural motifs have been evaluated against various cancer cell lines, showing selective cytotoxicity .

Case Study 1: Neuroprotection in Alzheimer's Models

A study investigated the effects of M4 in preventing astrocyte death caused by Aβ1-42. The results indicated that M4 improved cell viability significantly when co-administered with Aβ1-42 compared to controls, suggesting a potential application for neurodegenerative diseases .

Case Study 2: Inhibition of β-secretase

Research demonstrated that M4 inhibited β-secretase activity with an IC50 value of 15.4 nM, indicating strong potential for therapeutic intervention in Alzheimer's disease .

Data Tables

Biological Activity Compound IC50/Ki Values Effect
β-secretase InhibitionM4IC50 = 15.4 nMInhibition
Acetylcholinesterase InhibitionM4Ki = 0.17 μMInhibition
Cell Viability ImprovementM4N/ANeuroprotection

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
This compound shares structural similarities with thiophene carboxylate derivatives, which are classified as skin/eye irritants (Category 2/2A) and may cause respiratory toxicity (Category 3) . Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water spray to prevent aerosolization .
  • Storage: Store in airtight containers at 2–8°C, separated from incompatible reagents (e.g., strong oxidizers) .

Basic: What synthetic strategies are effective for introducing the 4-methylpiperidin-1-yl acetamido moiety to thiophene-3-carboxylate scaffolds?

Answer:
The acetamido group is typically introduced via amide coupling reactions :

  • Step 1: Activate the carboxylic acid (e.g., using HATU or EDCI) to form an intermediate acyl chloride or active ester .
  • Step 2: React with 4-methylpiperidine under basic conditions (e.g., DIPEA in DMF) at 0–25°C .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity. Monitor by TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve coupling efficiency of the piperidine-acetamido group?

Answer:
Key factors include:

  • Catalyst Selection: HATU outperforms EDCI in coupling sterically hindered amines, achieving ~85% yield vs. 60% .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like HOAt reduce racemization .
  • Temperature Control: Slow addition of reagents at 0°C minimizes side reactions (e.g., piperidine ring opening) .

Advanced: What analytical methods resolve structural ambiguities in this compound?

Answer:

  • X-ray Crystallography: Determines absolute configuration and confirms substituent positioning (e.g., tert-butylphenyl orientation) .
  • Multinuclear NMR: 1^1H and 13^13C NMR distinguish regioisomers (e.g., thiophene C2 vs. C5 substitution). Key signals:
    • Thiophene protons: δ 6.8–7.2 ppm (doublets, J = 3–5 Hz) .
    • Piperidine CH3_3: δ 1.1–1.3 ppm (singlet) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C25_{25}H33_{33}N2_2O3_3S) with <2 ppm error .

Advanced: How do steric effects from the tert-butylphenyl group influence reactivity?

Answer:
The bulky tert-butylphenyl group:

  • Reduces Nucleophilic Attack: Steric hindrance at the thiophene C4 position decreases reactivity in electrophilic substitutions (e.g., bromination) .
  • Impacts Solubility: High logP (~4.0) necessitates polar solvents (e.g., DMSO) for reactions, complicating aqueous workups .
  • Stabilizes Crystal Packing: Van der Waals interactions enhance crystallinity, aiding purification .

Basic: What physicochemical properties affect this compound’s stability and bioavailability?

Answer:

  • Hydrogen Bonding: One donor and five acceptors increase solubility in polar solvents but reduce membrane permeability .
  • Thermal Stability: Decomposition occurs >200°C (DSC/TGA data). Store below 25°C to prevent degradation .
  • Photoreactivity: The thiophene ring is UV-sensitive; use amber glassware to prevent photodegradation .

Advanced: How to address discrepancies between experimental and computational NMR data?

Answer:

  • Solvent Effects: Simulate NMR shifts using implicit solvent models (e.g., IEFPCM for DMSO-d6_6) to align with experimental δ values .
  • Conformational Sampling: Apply DFT-based geometry optimization (e.g., B3LYP/6-31G*) to account for rotameric states of the piperidine-acetamido group .
  • Coupling Constants: Compare experimental 3JHH^3J_{HH} values (e.g., 3–5 Hz for thiophene protons) with Karplus equation predictions .

Advanced: What strategies mitigate byproduct formation during thiophene ring functionalization?

Answer:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for the piperidine nitrogen to prevent unwanted alkylation .
  • Catalytic Systems: Pd(OAc)2_2/Xantphos suppresses dimerization in Suzuki-Miyaura couplings of arylboronic acids .
  • Reaction Monitoring: In-situ IR tracks intermediate formation (e.g., acyl chloride at 1800 cm1^{-1}) to optimize quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.